molecular formula C8H15NO3S B12672935 S-Methyl-N-acetylpenicillamine CAS No. 34297-29-5

S-Methyl-N-acetylpenicillamine

Cat. No.: B12672935
CAS No.: 34297-29-5
M. Wt: 205.28 g/mol
InChI Key: CZLUCNVYZJBVPR-ZCFIWIBFSA-N
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Description

S-Methyl-N-acetylpenicillamine: is an organosulfur compound with the chemical formula C7H13NO2S It is a derivative of penicillamine, an amino acid known for its chelating properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of S-Methyl-N-acetylpenicillamine typically begins with N-acetylpenicillamine.

    Methylation: The key step involves the methylation of the sulfur atom in N-acetylpenicillamine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred for several hours to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Methyl-N-acetylpenicillamine can undergo oxidation reactions, forming disulfides or sulfoxides.

    Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or sodium borohydride (NaBH4) in aqueous or organic solvents.

    Substitution: Various nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation Products: Disulfides or sulfoxides.

    Reduction Products: Thiol derivatives.

    Substitution Products: Compounds with different functional groups replacing the methyl group.

Scientific Research Applications

Nitric Oxide Donor Properties

S-Methyl-N-acetylpenicillamine functions as a nitric oxide donor, which is significant in medical applications due to NO's roles in vasodilation, antimicrobial activity, and modulation of immune responses. The compound releases NO in a controlled manner, making it useful for:

  • Antithrombotic Applications : this compound has been incorporated into polymers to create materials that release NO over extended periods. This property helps prevent thrombosis in medical devices such as catheters and stents, thereby enhancing their biocompatibility and reducing complications associated with blood clotting .
  • Antimicrobial Effects : The release of NO from this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that surfaces modified with this compound can reduce bacterial adhesion and viability, making it suitable for use in surgical implants and other medical devices .

Biomedical Material Development

The incorporation of this compound into biomedical materials has led to the development of innovative products with enhanced functionalities:

  • Polymeric Materials : Research has focused on modifying polymers with this compound to create materials that can deliver NO at therapeutic levels. These materials have shown promise in improving the hemocompatibility of devices used in blood contact applications .
  • Controlled Drug Delivery Systems : The compound's ability to release NO can be harnessed in drug delivery systems where precise control over the release rate is crucial. This is particularly relevant in cancer therapy and gene delivery applications, where localized treatment can enhance efficacy while minimizing systemic side effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Studies : In one study, surfaces treated with this compound showed a reduction of over 90% in viable Staphylococcus aureus after 3 hours of exposure, indicating its potential as an antimicrobial coating for medical devices .
  • Antithrombotic Efficacy : Another research demonstrated that polymer films doped with this compound exhibited prolonged release of NO, which significantly inhibited platelet activation and adhesion compared to control materials. This suggests a promising application for improving the safety of long-term implants .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antithrombotic MaterialsPolymers releasing NO to prevent thrombosisSignificant reduction in platelet adhesion; improved biocompatibility
Antimicrobial CoatingsSurfaces modified to reduce bacterial adhesionOver 90% reduction in viable bacteria on treated surfaces
Drug Delivery SystemsControlled release systems for localized treatmentEnhanced efficacy in cancer therapy and gene delivery applications

Mechanism of Action

Molecular Targets and Pathways: S-Methyl-N-acetylpenicillamine exerts its effects primarily through its sulfur atom, which can interact with metal ions or thiol groups in proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound can also release nitric oxide (NO), a signaling molecule involved in vasodilation and other physiological processes.

Comparison with Similar Compounds

    S-Nitroso-N-acetylpenicillamine: Similar in structure but contains a nitroso group, making it a nitric oxide donor.

    N-Acetylpenicillamine: The parent compound without the methyl group, used primarily for its chelating properties.

    S-Methylcysteine: Another sulfur-containing amino acid derivative with similar reactivity.

Uniqueness: S-Methyl-N-acetylpenicillamine is unique due to its specific methylation, which alters its reactivity and potential applications compared to its parent compound and other derivatives. This methylation enhances its stability and makes it a more effective ligand in catalytic processes.

Biological Activity

S-Methyl-N-acetylpenicillamine (SNAP) is a derivative of penicillamine, which has garnered attention in pharmacological research due to its biological activities, particularly as a nitric oxide (NO) donor. This article explores the biological activity of SNAP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

SNAP acts primarily as a nitric oxide donor , releasing NO upon decomposition. Nitric oxide is a versatile signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The release of NO from SNAP can influence several biological pathways:

  • Vasodilation : NO produced from SNAP promotes relaxation of vascular smooth muscle, leading to increased blood flow.
  • Antimicrobial Activity : SNAP exhibits significant antibacterial properties, effectively reducing bacterial viability in various studies.
  • Cell Signaling : The compound influences intracellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).

Antimicrobial Properties

SNAP has shown promising results in combating bacterial infections. A study demonstrated that SNAP-infused silicone oil significantly reduced the viability of Escherichia coli and Staphylococcus aureus by over 66% and 94%, respectively, after 3 hours of exposure . This antimicrobial effect is attributed to the sustained release of NO, which disrupts bacterial cell functions.

In Vitro Studies

  • Cardioprotection : Research indicated that SNAP can afford cardioprotection during post-ischemic reperfusion in isolated rat ventricular myocytes. The study found that SNAP influenced intracellular pH levels, contributing to its protective effects against ischemia .
  • Inhibition of Ion Channels : A recent study highlighted SNAP's inhibitory effect on basolateral 10-pS Cl⁻ channels in the thick ascending limb of the nephron through a cGMP/PKG signaling pathway. This suggests potential applications in managing hypertension by regulating sodium chloride absorption .

Clinical Implications

SNAP has been investigated for its potential in treating conditions related to endothelial dysfunction and infections:

  • Endothelial Function : SNAP's ability to enhance NO bioavailability may help treat diseases characterized by endothelial dysfunction .
  • Wound Healing : Due to its vasodilatory and antimicrobial properties, SNAP is being explored for topical applications to accelerate wound healing and prevent infections .

Comparative Data Table

The following table summarizes the key biological activities and effects of this compound across various studies:

Activity Effect/Outcome Study Reference
Antibacterial>66% reduction in E. coli viability
CardioprotectionInfluences intracellular pH during ischemia
Ion Channel InhibitionIC50 value of 6.6 μM for Cl⁻ channel inhibition
Wound HealingAccelerates healing; reduces infection risk

Properties

CAS No.

34297-29-5

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-methyl-3-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO3S/c1-5(10)9-6(7(11)12)8(2,3)13-4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

CZLUCNVYZJBVPR-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)SC

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SC

Origin of Product

United States

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